N-[3-(2-quinoxalinyloxy)phenyl]acetamide
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Overview
Description
N-[3-(2-quinoxalinyloxy)phenyl]acetamide is a versatile chemical compound known for its complex molecular structure and diverse applications in various fields of scientific research. This compound is characterized by its unique quinoxaline moiety, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-quinoxalinyloxy)phenyl]acetamide typically involves the reaction of 2-quinoxalinyloxy derivatives with phenylacetamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-quinoxalinyloxy)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
N-[3-(2-quinoxalinyloxy)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-quinoxalinyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-quinoxalinyl)phenyl]acetamide
- N-[3-(2-quinoxalinyloxy)phenyl]propionamide
- N-[3-(2-quinoxalinyloxy)phenyl]butyramide
Uniqueness
N-[3-(2-quinoxalinyloxy)phenyl]acetamide stands out due to its unique quinoxaline moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, offering advantages over similar compounds in terms of versatility and potential biological activities .
Properties
IUPAC Name |
N-(3-quinoxalin-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)18-12-5-4-6-13(9-12)21-16-10-17-14-7-2-3-8-15(14)19-16/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQONQZSHKRRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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